molecular formula C9H16O2 B071449 Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) CAS No. 191982-03-3

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)

Cat. No.: B071449
CAS No.: 191982-03-3
M. Wt: 156.22 g/mol
InChI Key: QSBATKPBRAWDHQ-BDAKNGLRSA-N
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Description

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxirane ring and a pentyloxy group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves several steps. One common synthetic route starts with (R,Z)-non-3-en-2-ol, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the oxirane ring and the attachment of the pentyloxy group. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The oxirane ring is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules .

Comparison with Similar Compounds

Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) can be compared with other similar compounds, such as:

The uniqueness of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) lies in its specific configuration and the presence of the pentyloxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[(2R,3R)-3-pentyloxiran-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBATKPBRAWDHQ-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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